Allitol

Vue d'ensemble

Description

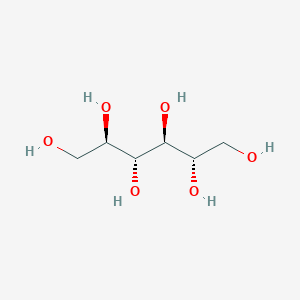

Allodulcitol, également connu sous le nom d'allitol, est un polyol (alcool de sucre) naturel rare avec la formule moléculaire C6H14O6. Il s'agit d'un solide blanc à blanc cassé qui peut être utilisé comme édulcorant. Allodulcitol est un intermédiaire important pour la préparation d'agents contre le diabète, le cancer et les infections virales, y compris le SIDA .

Mécanisme D'action

Target of Action

Allitol is a rare alcohol monosaccharide sweetener containing six carbon atoms . It is a major product of the D-psicose reduction pathway . The primary targets of this compound are the enzymes involved in this pathway, including D-psicose-3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH) .

Mode of Action

This compound interacts with its targets (DPE, RDH, and FDH) to exert various physiological effects . DPE or D-tagatose-3-epimerase (DTE) can transform D-fructose into D-psicose, and RDH can transform D-psicose into this compound consuming NADH, while FDH can regenerate the consumed NADH .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the D-psicose reduction pathway . This pathway involves the transformation of D-fructose into D-psicose by DPE or DTE, followed by the conversion of D-psicose into this compound by RDH . The NADH consumed in this process is regenerated by FDH .

Pharmacokinetics

It is known that this compound can be produced from d-fructose by enzymatic catalysis, suggesting that it may be metabolized in the body .

Result of Action

The result of this compound’s action is the production of a rare sugar alcohol that has various physiological effects . For example, this compound has been reported to have laxative effects for the treatment of constipation and anti-obesity effects by suppressing lipid accumulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from D-fructose can be optimized by adjusting the conditions of the cell catalytic process and the cell cultivation conditions . Furthermore, the substrate feeding rate and the use of immobilized glucose isomerase can also affect the production of this compound .

Analyse Biochimique

Biochemical Properties

Allitol interacts with several enzymes and proteins in biochemical reactions. It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose . The enzymes involved in this process include ribitol dehydrogenase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress lipid accumulation, which could potentially have anti-obesity effects .

Molecular Mechanism

The molecular mechanism of this compound involves its production from D-fructose through a multi-enzyme coupling pathway and cofactor recycling system in Escherichia coli. This involves the coexpression of D-Psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be safe for consumption, with no significant genotoxic effect observed in Ames mutagenicity assay using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, Escherichia coli strain WP2 uvr A, and an in vitro chromosomal aberration test on cultured Chinese hamster cells .

Dosage Effects in Animal Models

In animal models, dietary this compound has been shown to significantly reduce body fat accumulation compared to sucrose and D-allulose, suggesting potential anti-obesity effects .

Metabolic Pathways

This compound is involved in the D-psicose reduction pathway . It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose .

Transport and Distribution

It is known that this compound is produced from D-fructose in Escherichia coli, suggesting that it may be transported and distributed within bacterial cells .

Subcellular Localization

Given that it is produced in Escherichia coli, it is likely that it is localized within the bacterial cell .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'allodulcitol peut être synthétisé par la réduction du D-allulose (D-psicose). Le processus de réduction implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrogénation catalytique. Les conditions réactionnelles comprennent généralement un solvant comme l'eau ou le méthanol et une plage de température de 0 à 25 °C .

Méthodes de production industrielle

La production industrielle d'allodulcitol implique la bioconversion du D-fructose en utilisant des Escherichia coli recombinantes exprimant la D-psicose-3-épimérase. Cette méthode est très efficace, facilement évolutive et adaptée à la production à grande échelle d'allodulcitol hautement purifié .

Analyse Des Réactions Chimiques

Types de réactions

L'allodulcitol subit diverses réactions chimiques, notamment :

Oxydation : L'allodulcitol peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Une réduction supplémentaire peut conduire à la formation d'hexitols.

Substitution : Les groupes hydroxyle dans l'allodulcitol peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Le borohydrure de sodium (NaBH4) et l'hydrogénation catalytique sont couramment utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'hexitols.

Substitution : Formation d'esters ou d'éthers en fonction du substituant

Applications de la recherche scientifique

L'allodulcitol a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'allodulcitol exerce ses effets principalement par son rôle d'intermédiaire dans la synthèse de composés bioactifs. Il participe à diverses voies biochimiques, conduisant à la formation d'azasucres et d'autres molécules actives. Ces molécules ciblent des enzymes et des récepteurs spécifiques impliqués dans les processus métaboliques et pathologiques, exerçant ainsi des effets thérapeutiques .

Applications De Recherche Scientifique

Allodulcitol has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires

Sorbitol : Un autre alcool de sucre avec des propriétés similaires mais des applications différentes.

Mannitol : Utilisé comme diurétique et dans les applications médicales.

Galactitol : Trouvé dans la nature et utilisé dans diverses études biochimiques.

Unicité de l'allodulcitol

L'allodulcitol est unique en raison de sa rareté dans la nature et de son rôle spécifique d'intermédiaire dans la synthèse des azasucres. Sa capacité à agir comme édulcorant et ses applications thérapeutiques potentielles le distinguent des autres composés similaires .

Activité Biologique

Allitol, a rare sugar alcohol derived from D-psicose, has gained attention for its potential biological activities and applications in various fields, particularly in nutrition and medicine. This article explores the biological activity of this compound, including its effects on body fat accumulation, laxative properties, and enzymatic transformations.

Overview of this compound

This compound (D-allitol) is a sugar alcohol that is structurally similar to D-fructose. It is produced through the reduction of D-psicose and exhibits several physiological benefits, such as low caloric content and potential anti-obesity effects. The compound is recognized for its low glycemic index, making it a suitable sugar substitute for diabetic patients.

Production of this compound

This compound can be synthesized enzymatically using ribitol dehydrogenase (RDH) in combination with formate dehydrogenase (FDH). Recent studies have demonstrated the successful production of this compound from D-psicose with high purity (95%) and yield (up to 18.93 mg/mL) without by-products .

Table 1: Production Yield of this compound

| Time (h) | Yield (mg/mL) |

|---|---|

| 6 | 16.75 ± 0.62 |

| 12 | 17.86 ± 0.60 |

| 24 | 18.30 ± 0.80 |

| 48 | 18.85 ± 0.60 |

| 72 | 18.93 ± 0.82 |

Anti-Obesity Effects

A significant study investigated the effects of dietary this compound on body fat accumulation in Wistar rats over an eight-week period. Rats were divided into groups receiving diets containing this compound, sucrose, erythritol, or D-allulose. The findings indicated that rats fed with this compound exhibited significantly lower total body fat mass and intra-abdominal adipose tissue compared to those on a sucrose diet .

- Key Findings:

- This compound diet led to reduced body fat accumulation.

- No significant differences in weight gain or food intake among the groups.

This suggests that this compound may possess anti-obesity properties comparable to or greater than those of other rare sugars like D-allulose.

Laxative Effects

Research has also explored the laxative effects of this compound and other rare sugar alcohols in mice. The study found that administration of this compound resulted in increased small intestinal transit and luminal water content, indicating a laxative effect .

- Laxative Effect Observations:

- Diarrhea onset at doses above 4.95 g/kg.

- Statistically significant increases in intestinal transit compared to control groups.

These findings suggest that this compound may be useful as a natural laxative agent.

Enzymatic Transformations

This compound can be transformed back into D-psicose through enzymatic reactions involving NAD(P)-dependent alcohol dehydrogenase (ADH). A recent study identified an ADH from Gluconobacter frateurii capable of converting this compound into D-allulose with high efficiency (up to 97% yield) under optimal conditions .

Table 2: Enzymatic Conversion Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| pH | 7.0 |

| Co2+ Concentration | 1 mM |

This enzymatic pathway offers potential for industrial applications in producing D-allulose from this compound.

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197607 | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Allitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-44-8 | |

| Record name | Allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Allitol and what are its potential health benefits?

A1: this compound is a rare sugar alcohol, meaning it is a type of carbohydrate with a structure resembling both sugars and alcohols. Research suggests that this compound possesses several potential health benefits, including:

- Anti-obesity effects: Dietary this compound supplementation in rats has been shown to significantly reduce body fat accumulation, particularly in the abdominal area [, ]. This effect is comparable to, or potentially even greater than, that of the more well-known rare sugar D-allulose (D-psicose) [].

- Laxative properties: Studies in mice have demonstrated that this compound, along with other rare sugar alcohols like D-talitol and L-iditol, exhibit laxative effects []. This effect is attributed to their ability to increase water content in the small intestine and accelerate intestinal transit, potentially offering a solution for constipation relief [].

Q2: Does this compound affect blood sugar levels?

A: Unlike D-allulose, this compound does not appear to significantly lower serum glucose levels []. This suggests that this compound might exert its anti-obesity effects through mechanisms independent of blood sugar regulation.

Q3: Is this compound safe for human consumption?

A: Safety assessments of this compound, including Ames mutagenicity assays, chromosomal aberration tests, and acute and sub-chronic oral toxicity studies in rats, have not revealed any significant genotoxic or toxic effects []. Human studies indicate an acute diarrhea threshold of 0.2 g/kg body weight for both men and women []. These findings suggest that this compound is safe for human consumption.

Q4: What are the potential applications of this compound in the food industry?

A4: this compound's properties make it attractive for various food industry applications:

Q5: What are the natural sources of this compound?

A5: this compound naturally occurs in limited quantities. It is found in:

- Plants: Sweetspire (Itea) is the only known plant genus that accumulates both D-allulose and this compound [, ]. While the amounts vary between species, the leaves of Itea virginica and Itea oblonga Hand.-Mazz. are particularly promising sources [].

- Fungi: this compound has also been identified in several species of mushrooms, including Pleurotus djamor, Xylaria nigripes, Russula cyanoxantha, and Apium graveolens [, , , , , , , ].

Q6: How is this compound produced commercially?

A6: Due to its limited natural abundance, commercial this compound production primarily relies on:

- Chemical synthesis: this compound can be synthesized chemically, but these methods are often complex and inefficient. One approach involves a stereospecific synthesis starting from D-mannitol [].

- Biotechnological production: Recent advancements in biotechnology offer more efficient and sustainable approaches to this compound production:

- Microbial fermentation: Certain bacterial strains, such as Klebsiella oxytoca G4A4, can convert D-psicose into this compound with high efficiency [].

- Enzymatic synthesis: Enzymes like ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) can be used in combination to catalyze the reduction of D-psicose to this compound [, , , , , ]. This method offers high purity and yield [, ]. Researchers have explored different strategies to enhance the efficiency of enzymatic this compound production, such as reconstructing cofactor self-sufficient whole-cell biocatalyst systems and optimizing reaction conditions [, , ].

Q7: What is the chemical structure of this compound?

A7: this compound is a hexitol, meaning it is a six-carbon sugar alcohol. Its IUPAC name is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol. It exists as a white, crystalline powder at room temperature.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H14O6. Its molecular weight is 182.17 g/mol.

Q9: What spectroscopic data is available for this compound?

A9: this compound has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR is used to determine the structure and purity of this compound produced through different methods [, , ].

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and structural features of this compound [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight and purity of this compound [].

Q10: What are the current research directions in this compound research?

A10: Current research focuses on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.